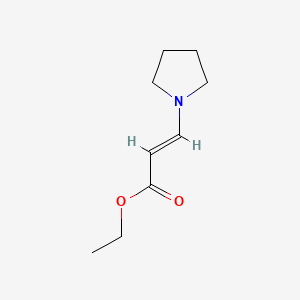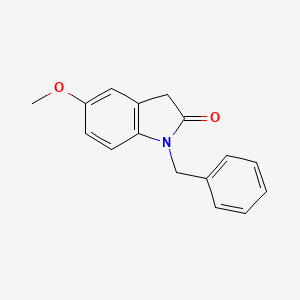
N-(5,8,11,14-Eicosatetraenoyl)taurine
Overview
Description
Scientific Research Applications
Taurine's Role in Mitochondrial Health and Disease
Taurine is a critical component in mitochondrial tRNAs, presenting novel insights into the biochemical functions of this amino acid. Its modifications are observed in mitochondrial tRNAs for Leu(UUR) and Lys from cells of mitochondrial encephalomyopathies like MELAS and MERRF. This finding opens new perspectives on the molecular pathogenesis of these conditions (Suzuki et al., 2002).
Taurine's Therapeutic Applications
Taurine exhibits diverse cytoprotective activities, making it a potential therapeutic agent for diseases affecting muscle, the central nervous system, and the cardiovascular system. Its effectiveness in treating mitochondrial diseases like MELAS is particularly noteworthy, offering a new approach for managing metabolic and inflammatory diseases (Schaffer & Kim, 2018).
Taurine in Cellular Function and Heart Health
High concentrations of taurine are found in heart and muscle tissues, where it plays roles in osmotic pressure regulation, cation homeostasis, and cell signaling. The development of cardiomyopathy due to taurine depletion highlights its importance in maintaining contractile function, potentially mediated by modulating Ca2+ transporters and myofibrillar Ca2+ sensitivity (Schaffer et al., 2010).
Taurine's Role in Diabetes and Complications
Taurine impacts the development of diabetic complications by affecting cellular osmoregulation and possibly scavenging carbonyl groups. Alterations in taurine metabolism are linked to clinical complications observed in diabetes, suggesting that taurine supplementation could have therapeutic benefits (Hansen, 2001).
Taurine as a Green Bio-Organic Catalyst
Taurine has been utilized as an eco-friendly catalyst in the preparation of biologically active compounds like barbituric and thiobarbituric acid derivatives. This highlights its role in green chemistry, emphasizing the use of water as a solvent and the high reusability of taurine in these reactions (Daneshvar et al., 2018).
Taurine in Neurological Disorders
Taurine's broad physiological activities, including modulation of ER stress, Ca2+ homeostasis, and neuronal activity, underlie its therapeutic potential against various neurological disorders. The development of novel delivery approaches for taurine and its analogs could enhance its efficacy in treating these conditions (Jakaria et al., 2019).
Taurine in Human Nutrition and Health
Taurine, along with other sulfur-containing amino acids, plays crucial roles in antioxidative and anti-inflammatory responses, as well as in neurological, muscular, retinal, immunological, and cardiovascular function. Its absence from plant sources and high abundance in meat emphasizes its significance in human nutrition and health (Wu, 2020).
Mechanism of Action
While specific information on the mechanism of action of N-(5,8,11,14-Eicosatetraenoyl)taurine was not found, it is known that taurine, a related compound, plays several roles in the body. These include serving as a substrate for the formation of bile salts, regulating cell volume, modulating intracellular calcium, and providing cytoprotection for the central nervous system .
. It can be dissolved in various solvents such as DMSO, Pyridine, Methanol, and Ethanol . The refractive index of this compound is predicted to be 1.514 .
properties
IUPAC Name |
2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6+,10-9+,13-12+,16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYSWCRLRYOPO-CGRWFSSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)







![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)


